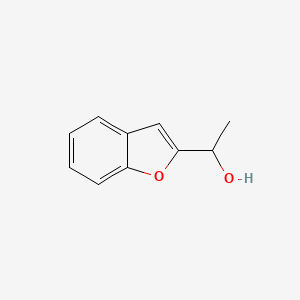![molecular formula C11H14N4S B1276249 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 724749-05-7](/img/structure/B1276249.png)
5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol (DMPT) is a thiol-containing triazole derivative which has been studied for its potential therapeutic applications. DMPT has been used in scientific research for its potential in the treatment of a variety of diseases, and its biochemical and physiological effects have been investigated in numerous studies.
Scientific Research Applications
Anticorrosive Effects
- Study : "Anticorrosive Effects of Derivatives of 4-{[4-(Dimethylamino) Benzylidene]amino}-1,2,4-Triazole on 316 Stainless Steel in HCl Medium: Experimental and Computational Study" (2021) by Nandini et al.
- Findings : The study evaluated the inhibition potentials of derivatives of 4-(dimethylamino)benzaldehyde, including one similar to the compound , on the corrosion of stainless steel. They demonstrated significant inhibition efficiencies, suggesting potential applications in protecting metal surfaces in acidic environments (Nandini, Ronald, Adimule, & Krishnamurthy, 2021).
Antimicrobial Activity
- Study : "Synthesis and Study of Some Newer Analogues of Quinolin-8-ol as Potent Antimicrobial Agents" (2008) by Sharma et al.
- Findings : This study synthesized and evaluated the antimicrobial activity of compounds, including triazole derivatives. Compounds in this class showed interesting antibacterial activity against both gram-positive and gram-negative organisms (Sharma, Hussain, & Amir, 2008).
Electrochemical Behavior
- Study : "Electrochemical Behavior of Some Thiotriazoles in Aqueous- Alcoholic Media at GCE" (2002) by Fotouhi et al.
- Findings : This study explored the electrooxidation of thiotriazoles, including compounds similar to the one . They exhibit specific redox behavior and are involved in dimerization processes, which could be relevant in electrochemical applications (Fotouhi, Hajilari, & Heravi, 2002).
Corrosion Inhibition in Acid Mixtures
- Study : "Investigation of Corrosion Inhibition Property of Triazole-Based Schiff Bases on Maraging Steel in Acid Mixtures" (2021) by Mary et al.
- Findings : The study focuses on the anti-corrosion potential of triazole-based Schiff bases on steel in acidic environments. It indicates that these compounds could offer protection in various industrial applications involving acid mixtures (Mary, Nazareth, Adimule, & Potla, 2021).
Synthesis and Structural Features
- Study : "Synthesis and structural features of 5-(4-(tert-butyl) phenyl)-4-((R)amino)-4H-1,2,4-triazole-3-thiols" (2018) by Aksyonova-Seliuk et al.
- Findings : This research synthesized new derivatives of triazole-thiols, emphasizing the versatility of these compounds in synthesizing biologically active substances with diverse properties (Aksyonova-Seliuk, Panasenko, & Knysh, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(dimethylamino)phenyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-14(2)9-6-4-8(5-7-9)10-12-13-11(16)15(10)3/h4-7H,1-3H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIBCPQYBHZTGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2=CC=C(C=C2)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409261 |
Source


|
| Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724749-05-7 |
Source


|
| Record name | 5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50409261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)




